molecular formula C23H19N3O7 B5227822 N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B5227822
M. Wt: 449.4 g/mol
InChI Key: SJSZWHXPFMHQAM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrophenoxy group, and a dimethoxyphenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Synthesis of 3,4-dimethoxyphenylamine: This can be achieved through the nitration of 3,4-dimethoxytoluene followed by reduction.

    Formation of benzoxazole ring: The 3,4-dimethoxyphenylamine is then reacted with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Introduction of nitrophenoxy group: The benzoxazole intermediate is then reacted with 4-nitrophenol in the presence of a coupling agent to introduce the nitrophenoxy group.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe or marker in biological studies due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring and nitrophenoxy group may play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of a benzoxazole ring, nitrophenoxy group, and dimethoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-30-20-9-3-14(11-21(20)31-2)23-25-18-12-15(4-10-19(18)33-23)24-22(27)13-32-17-7-5-16(6-8-17)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZWHXPFMHQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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